molecular formula C23H28N2O5 B1680533 Reserpiline CAS No. 131-02-2

Reserpiline

Cat. No. B1680533
CAS RN: 131-02-2
M. Wt: 412.5 g/mol
InChI Key: FGWJRZQNNZVCHR-BCRCDCHUSA-N
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Description

Reserpiline is an indole alkaloid found in Rauwolfia tetraphylla . It has been used for centuries to treat various ailments like hypertension, cardiovascular diseases, neurological diseases, breast cancer, and human promyelocytic leukaemia . Reserpiline inhibits the uptake of norepinephrine into storage vesicles, resulting in the depletion of catecholamines and serotonin from central and peripheral axon terminals .


Molecular Structure Analysis

Reserpiline has a molecular formula of C23H28N2O5 . The molecular weight is 412.479 Da, and the monoisotopic mass is 412.199829 Da .


Physical And Chemical Properties Analysis

Reserpiline has a molecular formula of C23H28N2O5, an average mass of 412.479 Da, and a monoisotopic mass of 412.199829 Da .

Scientific Research Applications

Research Applications of Reserpine

  • Parkinson's Disease Research :

    • Reserpine is used in experimental models for studying Parkinson's disease. It acts as an irreversible inhibitor of VMAT2 and helps in understanding the pathophysiology and screening potential treatments for Parkinson's disease in rodents. Studies highlight the validity of the reserpine model for Parkinson's disease research (Leão et al., 2017).
  • Neurochemical and Behavioral Studies :

    • Reserpine has been critical in understanding the role of the monoamine system in regulating motor and affective disorders. It has provided insights into the efficacy of current treatments for Parkinson's disease, such as L-DOPA and dopamine agonists (Leão et al., 2015).
  • Ethnopharmacology :

    • The use of reserpine, derived from traditional medicine, has been significant in the development of modern psycho-pharmacology and has offered insights into neurobiology. It serves as an example of how traditional cures and folk knowledge can contribute to scientific advancements (Gilani & Atta-ur-rahman, 2005).

Safety And Hazards

Reserpiline should not be used in patients with hypersensitivity to reserpine or any of its components . It should not be used in the following conditions: Active peptic ulcer, Ulcerative colitis, History of depression, especially with suicidal tendencies . It should not be used in patients undergoing electroconvulsive therapy .

properties

IUPAC Name

methyl (1R,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4/h8-9,11-12,14,16,19,24H,5-7,10H2,1-4H3/t12-,14-,16-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWJRZQNNZVCHR-BCRCDCHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927028
Record name Methyl 10,11-dimethoxy-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reserpiline

CAS RN

131-02-2
Record name (-)-Reserpiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reserpiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 10,11-dimethoxy-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (3β,19α,20α)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.552
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RESERPILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0N6EP99UK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
478
Citations
MK Yusupov - 1983 - Springer
A pyrrolizidine alkaloid, retroisosenine occurs in the basic extract of Senecio nemorensis. It crystallizes as colourless rods from EtOH and is dextrorotatory with a specific rotation of [aJJ4…
Number of citations: 0 link.springer.com
B Savory, JH Turnbull - Journal of photochemistry, 1984 - Elsevier
… Reserpiline undergoes similar oxidation under these conditions. … We have included the stereochemically related Rauwolfia alkaloid reserpiline (VI) in these studies. Reserpiline is easily …
Number of citations: 14 www.sciencedirect.com
A De Bruyn, W Zhang… - Magnetic resonance in …, 1989 - Wiley Online Library
… reserpiline base. At room temperature the quinolizidine system occurs in quasicoalescence, and we have therefore studied the spectrum of reserpiline … forms of reserpiline hydrochloride …
M Balón, MA Muñoz, MC Carmona… - Journal of the Chemical …, 1985 - pubs.rsc.org
The kinetics of yohimbine and reserpiline oxidations by peroxodisulphate in aqueous solution have been investigated. The results suggest that the reactions proceed via reversible …
Number of citations: 5 pubs.rsc.org
G Iacobucci, V Deulofeu - The Journal of Organic Chemistry, 1957 - ACS Publications
… of aricine, reserpiline, isoreserpiline, and … Reserpiline and isoreserpiline were both identified by Stoll, Hofmann, and Brunner3 in the leaves of R. canescens and although reserpiline …
Number of citations: 15 pubs.acs.org
G Park, R Fuchs - The Journal of Organic Chemistry, 1957 - ACS Publications
… of aricine, reserpiline, isoreserpiline, and … Reserpiline and isoreserpiline were both identified by Stoll, Hofmann, and Brunner3 in the leaves of R. canescens and although reserpiline …
Number of citations: 17 pubs.acs.org
SR Johns, JA Lamberton, BP Moore… - Australian Journal of …, 1975 - CSIRO Publishing
… elliptica, has shown that this alkaloid is identical with reserpiline. … reserpiline picrate, 173".) The nmr spectrum indicated a close relationship to isoreserpiline, and comparison of the mass …
Number of citations: 10 www.publish.csiro.au
M Balón-Almeida, MA Muñoz-Perez… - … of pharmaceutical and …, 1986 - Elsevier
… Working standard solutions for the fluorimetric assay of reserpiline were prepared by suitable dilutions of the stock solution of reserpiline with methanol. After mixing with 5 ml of 60% …
Number of citations: 1 www.sciencedirect.com
MR Goldberg, L Speier, D Robertson - Journal of liquid …, 1984 - Taylor & Francis
… for chromatographic separation of yohimbine and reserpiline from plasma constituents. … Quantitation Peak height ratios of yohimbine to reserpiline were plotted against concentration. A …
Number of citations: 19 www.tandfonline.com
S Sakai, N Saito, N Hirose, E Yamanaka - 1982 - pascal-francis.inist.fr
Keyword (fr) ALCALOIDE HETEROCYCLE OXYGENE AZOTE COMPOSE PENTACYCLIQUE HETEROCYCLE AZOTE COMPOSE BICYCLIQUE CYCLE 6 CHAINONS SPECTRE …
Number of citations: 8 pascal-francis.inist.fr

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